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Compound of Interest

Compound Name: 3-Ethylpyridine

Cat. No.: B110496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 3-
Ethylpyridine (C₇H₉N), a heterocyclic compound of interest in various chemical and

pharmaceutical research domains. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for these analyses.

Data Presentation
The quantitative spectroscopic data for 3-Ethylpyridine are summarized in the tables below for

ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 3-Ethylpyridine
Chemical Shift (δ) ppm Multiplicity Assignment

8.459 Singlet H-2 (Pyridine Ring)

8.423 Doublet H-6 (Pyridine Ring)

7.475 Doublet H-4 (Pyridine Ring)

7.174 Triplet H-5 (Pyridine Ring)

2.623 Quartet -CH₂- (Ethyl Group)

1.232 Triplet -CH₃ (Ethyl Group)
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Solvent: CDCl₃, Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Ethylpyridine
Chemical Shift (δ) ppm Assignment

149.5 C-2 (Pyridine Ring)

147.2 C-6 (Pyridine Ring)

137.8 C-4 (Pyridine Ring)

134.4 C-3 (Pyridine Ring)

123.2 C-5 (Pyridine Ring)

25.8 -CH₂- (Ethyl Group)

14.9 -CH₃ (Ethyl Group)

Solvent: Not specified

Table 3: IR Spectroscopic Data for 3-Ethylpyridine
Wavenumber (cm⁻¹) Intensity Assignment

3000-3100 Medium Aromatic C-H Stretch

2850-2975 Medium Aliphatic C-H Stretch

1580-1610 Medium C=C & C=N Ring Stretch

1450-1500 Medium C=C & C=N Ring Stretch

1450-1470 Medium CH₂ Bend & CH₃ Asym. Bend

1375-1385 Medium CH₃ Symmetric Bend

675-900 Strong
Aromatic C-H Out-of-Plane

Bend

Technique: Neat liquid

Table 4: Mass Spectrometry Data for 3-Ethylpyridine
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m/z Relative Intensity (%) Assignment

107 81.3 [M]⁺ (Molecular Ion)

92 100 [M-CH₃]⁺ (Base Peak)

65 34.2 [C₅H₅]⁺

39 37.7 [C₃H₃]⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above for a liquid sample like 3-Ethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: A small amount of 3-Ethylpyridine (typically 5-25 mg for ¹H, 20-50 mg

for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial. The resulting solution is then filtered through a pipette with a

glass wool plug directly into a 5 mm NMR tube to a height of about 4-5 cm.

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR

spectrometer.

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. The

magnetic field is then shimmed to optimize its homogeneity. For the specific nucleus being

observed (¹H or ¹³C), the probe is tuned and matched. Standard pulse sequences are used

to acquire the Free Induction Decay (FID). For ¹³C NMR, a greater number of scans are

typically required due to the low natural abundance of the ¹³C isotope.

Data Processing: The acquired FID is subjected to a Fourier transform to generate the NMR

spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the

residual solvent peak or an internal standard like TMS).
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): For a neat liquid sample, one to two drops of 3-
Ethylpyridine are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3] A

second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]

Instrument Setup: The "sandwich" of salt plates is mounted in the sample holder of the FT-IR

spectrometer.

Data Acquisition: A background spectrum of the empty spectrometer is first collected. The

sample is then placed in the beam path, and the sample spectrum is recorded. The

instrument measures the interference pattern of the infrared light after passing through the

sample.

Data Processing: The interferogram is converted into an IR spectrum (transmittance or

absorbance vs. wavenumber) via a Fourier transform. The background spectrum is

automatically subtracted from the sample spectrum to remove contributions from

atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)
Sample Introduction: Since 3-Ethylpyridine is a volatile liquid, it is typically introduced into

the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion

probe. For GC-MS, the sample is injected into the GC, where it is vaporized and separated

from any impurities before entering the mass spectrometer.

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are

bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the removal of

an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and

induces fragmentation.[4]

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a

mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based

on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded. The output is

a mass spectrum, which is a plot of relative ion abundance versus m/z.
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Visualization of Spectroscopic Logic and Pathways
The following diagrams, generated using Graphviz, illustrate the workflow of spectroscopic

analysis and a key fragmentation pathway for 3-Ethylpyridine.

General Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic analysis of 3-Ethylpyridine.

Mass Spectrometry Fragmentation of 3-Ethylpyridine
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Key Fragmentation Pathway of 3-Ethylpyridine (EI-MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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